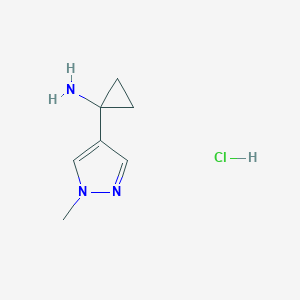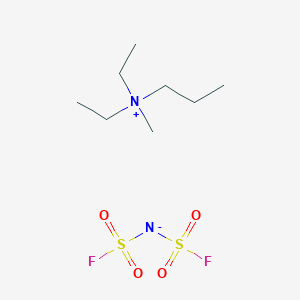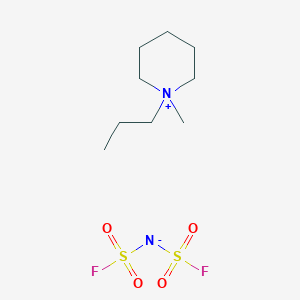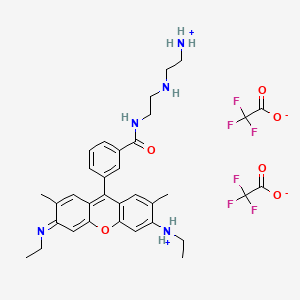
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is C30H37N5O2.2C2HF3O2 . The InChI key is HVLQCCQYBRDMLJ-IQKNAWRNSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 727.69 . It fluoresces with an excitation wavelength (λex) of 528 nm and an emission wavelength (λem) of 553 nm in 0.1 M phosphate pH 3.0 .Aplicaciones Científicas De Investigación
Fluorescent Molecular Probing
Rhodamine 6G derivatives are widely used as fluorescent dyes in various applications due to their high fluorescence quantum yield and photostability. The compound , Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate), serves as a molecular probe, which can be used to tag or label other molecules, allowing them to be tracked or quantified under a microscope or through spectroscopy .
Mercury Ion Detection
This compound has been utilized in the development of a fluorescent sensor for mercury ions (Hg2+). The sensor exhibits high selectivity and sensitivity, making it useful for detecting mercury in aqueous solutions. Upon binding with mercury ions, the compound forms a highly fluorescent ring-open amide spirolactam system .
pH-Sensitive Probes
Rhodamine 6G-based compounds can be engineered to be pH-sensitive, enabling their use in monitoring pH changes within cells or other biological systems. This is achieved through amide-functionalization, which allows pH-dependent spirolactam-quinone isomerization .
Proteomics Research
Fluorescent labeling with Rhodamine 6G derivatives is also significant in proteomics research. The compound can be attached to proteins, allowing for the study of protein interactions and functions within cells .
Mecanismo De Acción
Target of Action
The primary target of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) is proteins in proteomics research . It is used as a fluorescent labeling rhodamine, which binds to these proteins and allows for their detection and analysis .
Mode of Action
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) interacts with its protein targets through fluorescent labeling . When exposed to a specific wavelength of light, the compound fluoresces, emitting light at a different wavelength . This change in light emission can be detected and used to identify the presence and location of the target proteins .
Biochemical Pathways
The exact biochemical pathways affected by Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can vary depending on the specific proteins being targetedInstead, it allows researchers to track these proteins and study their roles in various biochemical pathways .
Result of Action
The primary result of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate)'s action is the fluorescent labeling of target proteins. This allows for the visualization and tracking of these proteins, facilitating their study and increasing our understanding of their roles and functions .
Action Environment
The action of Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) can be influenced by various environmental factors. For example, it is sensitive to light and moisture, and should be protected from these elements to maintain its efficacy . Additionally, its fluorescence properties can be affected by the pH of the environment .
Direcciones Futuras
Rhodamine 6G bis(aminoethyl)amine amide bis (trifluoroacetate) has potential for further development and application in proteomics research and other areas of biotechnology. Its high fluorescence and pH sensitivity make it a valuable tool for studying cellular biology, disease mechanisms, and therapeutic responses .
Propiedades
IUPAC Name |
[9-[3-[2-(2-azaniumylethylamino)ethylcarbamoyl]phenyl]-6-ethylimino-2,7-dimethylxanthen-3-yl]-ethylazanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O2.2C2HF3O2/c1-5-33-25-17-27-23(14-19(25)3)29(24-15-20(4)26(34-6-2)18-28(24)37-27)21-8-7-9-22(16-21)30(36)35-13-12-32-11-10-31;2*3-2(4,5)1(6)7/h7-9,14-18,32-33H,5-6,10-13,31H2,1-4H3,(H,35,36);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLQCCQYBRDMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]C1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC(=CC=C4)C(=O)NCCNCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39F6N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
727.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1435752.png)
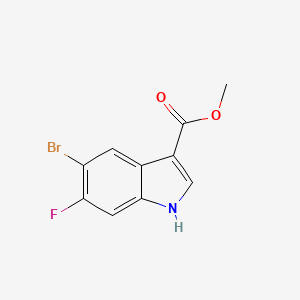
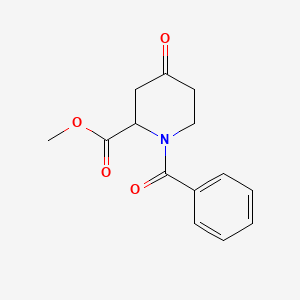


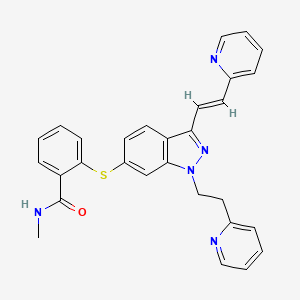


![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
